Neopentylamine

Description

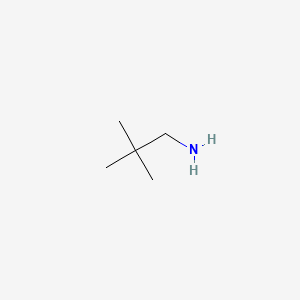

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N/c1-5(2,3)4-6/h4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDIAMRVROCPPBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022232 | |

| Record name | 2,2-Dimethyl-1-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5813-64-9 | |

| Record name | Neopentylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5813-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neopentylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005813649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neopentylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dimethyl-1-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neopentylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOPENTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/988C7435J3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Neopentylamine: A Comprehensive Technical Guide for Researchers

CAS Number: 5813-64-9

An In-depth Exploration of the Synthesis, Properties, and Applications of a Versatile Primary Amine

This technical guide provides a detailed overview of neopentylamine, a primary amine with significant applications in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data on its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and insights into its potential therapeutic applications.

Core Properties and Data

This compound, also known as 2,2-dimethyl-1-propanamine, is a colorless to pale yellow liquid characterized by a distinct amine odor.[1] Its branched structure, featuring a neopentyl group attached to an amino group, imparts unique steric and electronic properties that are valuable in various chemical transformations.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 5813-64-9 | |

| Molecular Formula | C5H13N | |

| Molecular Weight | 87.16 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Distinctive amine odor | [1] |

| Boiling Point | 80–83 °C | [2][3][4] |

| Melting Point | -70 °C | [2][3][4] |

| Density | 0.74 - 0.745 g/cm³ at 20°C | [5] |

| Solubility | Soluble in water and organic solvents | [1][5] |

| pKa | 10.15 at 25 °C | [3] |

| Flash Point | -13 °C | [3][4] |

Spectroscopic Data

While this guide does not provide raw spectral data, researchers can find detailed NMR, IR, and mass spectrometry data for this compound in various chemical databases and supplier websites.

Synthesis of this compound: Experimental Protocols

This compound can be synthesized through several routes. The most common industrial method involves the reaction of neopentyl alcohol with ammonia.[1][2] Alternative laboratory-scale syntheses include the reduction of pivalamide and the Hofmann rearrangement of pivalamide.

Synthesis from Neopentyl Alcohol and Ammonia

This industrial method involves the catalytic amination of neopentyl alcohol.

-

Reaction Scheme: (CH₃)₃CCH₂OH + NH₃ → (CH₃)₃CCH₂NH₂ + H₂O

-

Experimental Protocol:

-

Catalyst: A hydrogenation catalyst is typically employed.

-

Reaction Conditions: The reaction is carried out at elevated temperatures (200°C to 300°C) and pressures (up to 30 bars).[5]

-

Procedure: Neopentyl alcohol and ammonia are passed over the heated catalyst in a continuous flow reactor or heated in a high-pressure autoclave.

-

Work-up and Purification: The reaction mixture is cooled, and the excess ammonia is vented. The product is then separated from water and unreacted starting material. Purification is typically achieved by fractional distillation.

-

Synthesis via Reduction of Pivalamide with Lithium Aluminum Hydride (LiAlH₄)

A common laboratory method for the synthesis of primary amines is the reduction of the corresponding amide.

-

Reaction Scheme: (CH₃)₃CCONH₂ + LiAlH₄ → (CH₃)₃CCH₂NH₂

-

Experimental Protocol:

-

Apparatus: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is used.

-

Procedure:

-

A suspension of lithium aluminum hydride in a dry ether solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in the reaction flask under a nitrogen atmosphere.

-

A solution of pivalamide in the same dry solvent is added dropwise to the LiAlH₄ suspension with stirring. The addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete reduction.

-

The reaction is then carefully quenched by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water to decompose the excess LiAlH₄ and the aluminum salts.

-

The resulting precipitate is filtered off, and the organic layer is separated.

-

The filtrate is dried over an anhydrous drying agent (e.g., sodium sulfate).

-

The solvent is removed by distillation, and the this compound is purified by fractional distillation.

-

-

Synthesis via Hofmann Rearrangement of Pivalamide

The Hofmann rearrangement provides another route to primary amines from amides with one less carbon atom. However, for the synthesis of this compound from pivalamide, the carbon skeleton is retained.

-

Reaction Scheme: (CH₃)₃CCONH₂ + Br₂ + NaOH → (CH₃)₃CCH₂NH₂ + Na₂CO₃ + 2NaBr + 2H₂O

-

Experimental Protocol:

-

Procedure:

-

An aqueous solution of sodium hydroxide is cooled in an ice bath.

-

Bromine is added slowly to the cold NaOH solution to form sodium hypobromite in situ.

-

Pivalamide is then added to the cold hypobromite solution with stirring.

-

The reaction mixture is slowly warmed and then heated to facilitate the rearrangement.

-

The this compound product is then isolated by steam distillation from the reaction mixture.

-

The distillate is collected, and the this compound is separated from the aqueous layer.

-

The organic layer is dried and purified by distillation.

-

-

Key Chemical Reactions of this compound

The primary amino group of this compound allows it to participate in a variety of chemical reactions, making it a valuable building block in organic synthesis. The sterically hindered neopentyl group can influence the reactivity and selectivity of these reactions.

N-Alkylation

N-alkylation of this compound can be achieved using alkyl halides. Due to the tendency of primary amines to undergo multiple alkylations, controlling the stoichiometry and reaction conditions is crucial to obtain the desired secondary or tertiary amine.

-

Reaction Scheme (Mono-alkylation): (CH₃)₃CCH₂NH₂ + R-X → (CH₃)₃CCH₂NHR + HX

-

Experimental Protocol (General):

-

Reactants: this compound (1 equivalent) and an alkyl halide (e.g., methyl iodide, ethyl bromide) are used. To favor mono-alkylation, a large excess of this compound can be employed.

-

Solvent: A polar aprotic solvent such as acetonitrile or DMF is commonly used.

-

Base: A non-nucleophilic base (e.g., potassium carbonate, triethylamine) is added to neutralize the hydrohalic acid byproduct.

-

Procedure:

-

This compound, the alkyl halide, and the base are dissolved in the chosen solvent.

-

The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the alkyl halide.

-

The reaction progress is monitored by techniques like TLC or GC.

-

Upon completion, the reaction mixture is worked up by washing with water to remove the salt byproduct.

-

The organic layer is dried and the solvent is evaporated.

-

The product is purified by column chromatography or distillation.

-

-

N-Acylation

This compound readily undergoes N-acylation with acyl chlorides or acid anhydrides to form stable amides.

-

Reaction Scheme (with Acyl Chloride): (CH₃)₃CCH₂NH₂ + R-COCl → (CH₃)₃CCH₂NHCOR + HCl

-

Experimental Protocol (General):

-

Reactants: this compound (1 equivalent) and an acyl chloride (1 equivalent).

-

Solvent: A non-protic solvent such as dichloromethane or diethyl ether is typically used.

-

Base: A tertiary amine base like triethylamine or pyridine is added to scavenge the HCl produced.

-

Procedure:

-

This compound and the base are dissolved in the solvent and cooled in an ice bath.

-

The acyl chloride is added dropwise to the stirred solution.

-

After the addition, the reaction is allowed to warm to room temperature and stirred until completion.

-

The reaction mixture is then washed with water, dilute acid, and dilute base to remove unreacted starting materials and byproducts.

-

The organic layer is dried and the solvent is removed to yield the amide product, which can be further purified by recrystallization or column chromatography.

-

-

Applications in Research and Drug Development

This compound and its derivatives are of significant interest in the pharmaceutical and agrochemical industries due to their unique structural features.

Pharmaceutical and Agrochemical Synthesis

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1] The neopentyl group can enhance the metabolic stability and lipophilicity of a drug molecule, potentially improving its pharmacokinetic profile.

Potential Therapeutic Applications

Some studies have suggested that this compound and its derivatives may possess anti-inflammatory and neuroprotective properties.

-

Anti-inflammatory Activity: Certain amide derivatives of amines have shown anti-inflammatory properties. While specific studies on this compound are limited, the general principle suggests that N-acylated this compound derivatives could be explored for their potential to modulate inflammatory pathways. For instance, many anti-inflammatory drugs act by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It is plausible that specifically designed this compound derivatives could also target this pathway.

-

Neuroprotective Effects: There is growing interest in the development of novel compounds for the treatment of neurodegenerative diseases such as Alzheimer's disease. Some research has focused on the synthesis of amine derivatives as potential therapeutic agents. The structural characteristics of this compound could be incorporated into novel molecular scaffolds aimed at targets relevant to Alzheimer's disease, such as cholinesterases or amyloid-beta aggregation.

Visualizing a Potential Mechanism of Action: NF-κB Signaling Pathway

While direct evidence of this compound derivatives inhibiting the NF-κB pathway is not yet established in publicly available literature, we can visualize a hypothetical mechanism based on the known pharmacology of other amine-containing anti-inflammatory agents. The following diagram illustrates the canonical NF-κB signaling pathway, a common target for anti-inflammatory drugs. A hypothetical this compound derivative could potentially inhibit this pathway at various points, such as the IKK complex or the nuclear translocation of NF-κB.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a this compound derivative.

Conclusion

This compound is a versatile and valuable primary amine in organic synthesis. Its unique structural features and reactivity make it an important building block for the preparation of a wide range of compounds, including those with potential therapeutic applications. The detailed experimental protocols provided in this guide offer a practical resource for researchers working with this compound. Further investigation into the biological activities of this compound derivatives, particularly in the areas of inflammation and neurodegenerative diseases, represents a promising avenue for future drug discovery efforts.

References

- 1. Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of novel ferulic acid-O-alkylamine derivatives as potential multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and anti-inflammatory activity of certain new N,N'-oxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Structural Analysis of Neopentylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentylamine, systematically named 2,2-dimethylpropan-1-amine, is a primary aliphatic amine with a unique sterically hindered neopentyl group.[1] Its molecular formula is C₅H₁₃N.[1] This structure imparts distinct physical and chemical properties, making it a valuable building block in various chemical syntheses.[2][3] this compound serves as a key intermediate in the development of pharmaceuticals, agrochemicals, and specialty polymers.[2][3] For instance, its derivatives have been explored for their potential in treating neurodegenerative diseases and cancer, and for their anti-inflammatory properties.[2][4] This guide provides a detailed overview of the primary synthesis routes and a comprehensive structural analysis of this compound, complete with experimental protocols and quantitative data.

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₃N | [1] |

| Molar Mass | 87.166 g·mol⁻¹ | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Strong, ammonia-like | [3] |

| Density | 0.74 - 0.745 g/cm³ (at 20°C) | [2][4] |

| Boiling Point | 80 - 83°C | [1][2] |

| Melting Point | -70°C | [1] |

| Flash Point | -13°C | [1][2] |

| pKa | 10.15 (at 25°C) | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several pathways. The most common industrial method involves the amination of neopentyl alcohol. Other notable methods include the reductive amination of pivaldehyde and the Gabriel synthesis, although the latter is less efficient for sterically hindered halides.

Amination of Neopentyl Alcohol

This is the primary industrial method for synthesizing this compound. It involves the reaction of neopentyl alcohol with ammonia in the presence of a hydrogenation catalyst under elevated temperature and pressure.[1][2]

Caption: Synthesis of this compound from Neopentyl Alcohol.

Experimental Protocol: Amination of Neopentyl Alcohol

-

Catalyst Preparation : A suitable hydrogenation catalyst (e.g., Raney nickel or a copper-cobalt catalyst) is prepared and activated according to standard procedures.

-

Reactor Setup : A high-pressure stainless-steel autoclave reactor is charged with neopentyl alcohol and the prepared catalyst.

-

Reaction Execution : The reactor is sealed and purged with nitrogen, followed by hydrogen. Anhydrous ammonia is then introduced into the reactor.

-

Heating and Pressurization : The mixture is heated to a temperature between 200°C and 300°C.[2] The pressure is maintained at up to 30 bar with hydrogen.[2]

-

Reaction Monitoring : The reaction is allowed to proceed for several hours while monitoring the pressure and temperature. The progress can be tracked by sampling and analyzing via Gas Chromatography (GC).

-

Work-up and Isolation : After completion, the reactor is cooled to room temperature, and the excess pressure is carefully vented. The reaction mixture is filtered to remove the catalyst.

-

Purification : The filtrate is subjected to fractional distillation to separate the this compound from unreacted starting materials, byproducts, and water, yielding the pure product.

Other Synthetic Routes

| Method | Reactants | Key Conditions | Notes |

| Reductive Amination | Pivaldehyde, Ammonia, Reducing Agent (e.g., H₂) | Catalyst (e.g., Ru/ZrO₂, Co-based), High Pressure | A versatile method for producing primary amines from aldehydes.[5][6] |

| Gabriel Synthesis | Potassium Phthalimide, Neopentyl Halide | Followed by hydrolysis or hydrazinolysis | Generally inefficient for sterically hindered halides like neopentyl halides.[7] |

| Hoffmann Rearrangement | Pivalamide | Bromine, Sodium Hydroxide | Involves the conversion of an amide into a primary amine with one fewer carbon atom. |

Structural Analysis

The structural confirmation of this compound is typically performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Caption: Workflow for the Structural Analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Analysis

-

Sample Preparation : A small amount of the purified this compound sample (approx. 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube. A small quantity of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Data Acquisition : The NMR tube is placed in the spectrometer. ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 300 or 400 MHz).

-

Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the internal standard.

¹H NMR Spectroscopic Data [8]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~0.92 | Singlet (s) | 9H | (CH₃ )₃C- |

| ~2.35 | Singlet (s) | 2H | -CH₂ -NH₂ |

| ~1.10 | Singlet (s, broad) | 2H | -NH₂ |

¹³C NMR Spectroscopic Data [9][10]

| Chemical Shift (δ, ppm) | Assignment |

| ~51.5 | -C H₂-NH₂ |

| ~32.5 | (C H₃)₃C - |

| ~27.5 | (C H₃)₃C- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Analysis

-

Sample Preparation : A drop of neat liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Data Acquisition : The sample is placed in the IR spectrometer, and a background spectrum of air is recorded. The sample spectrum is then acquired over a range of approximately 4000-600 cm⁻¹.

-

Data Analysis : The spectrum is analyzed by identifying the characteristic absorption bands corresponding to the functional groups in this compound.

Characteristic IR Absorption Bands [11][12][13]

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3300 - 3500 | N-H Stretch (primary amine) | Medium (doublet) |

| 2850 - 2960 | C-H Stretch (sp³ C-H) | Strong |

| ~1600 | N-H Bend (scissoring) | Medium |

| ~1470 | C-H Bend (CH₂) | Medium |

| ~1365 | C-H Bend (t-butyl group) | Strong |

| 1020 - 1220 | C-N Stretch | Medium-Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol: MS Analysis

-

Sample Introduction : A dilute solution of this compound is injected into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for separation and introduction.

-

Ionization : The sample is vaporized and ionized, typically using Electron Ionization (EI).

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection : The abundance of each ion is measured, generating a mass spectrum.

Mass Spectrometry Fragmentation Data

| m/z | Ion | Notes |

| 87 | [C₅H₁₃N]⁺• | Molecular Ion (M⁺•) |

| 72 | [M - CH₃]⁺ | Loss of a methyl radical |

| 57 | [(CH₃)₃C]⁺ | tert-Butyl cation, often a stable and abundant fragment |

| 30 | [CH₂NH₂]⁺ | Result of α-cleavage, characteristic for primary amines[14] |

Conclusion

This compound is a crucial chemical intermediate with a distinct sterically hindered structure. Its synthesis is reliably achieved through the catalytic amination of neopentyl alcohol, a process optimized for industrial-scale production. The structural identity of this compound is unequivocally confirmed through a suite of standard analytical techniques. The combined data from NMR, IR, and MS provide a detailed and consistent picture of its molecular structure, ensuring its quality and suitability for applications in pharmaceutical and materials science research and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 5813-64-9 [smolecule.com]

- 3. CAS 5813-64-9: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 5813-64-9 | FN45679 | Biosynth [biosynth.com]

- 5. Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Gabriel Phthalimide Synthesis Mechanism [unacademy.com]

- 8. This compound(5813-64-9) 1H NMR spectrum [chemicalbook.com]

- 9. This compound(5813-64-9) 13C NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound(5813-64-9) IR Spectrum [m.chemicalbook.com]

- 12. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 13. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Neopentylamine: A Technical Guide to Chemical Compatibility and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Neopentylamine, a primary aliphatic amine with significant steric hindrance, is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its unique structure influences its reactivity and chemical compatibility, necessitating a thorough understanding for safe and effective handling in a laboratory setting. This guide provides an in-depth overview of this compound's chemical compatibility, reactivity profile, and safe handling procedures, incorporating quantitative data and detailed experimental considerations.

Physical and Chemical Properties

A foundational understanding of this compound's physical and chemical properties is crucial for its appropriate use. Key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 5813-64-9 | [1] |

| Molecular Formula | C5H13N | [1] |

| Molecular Weight | 87.16 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Distinctive amine odor | [1] |

| Boiling Point | 80-83 °C | [2] |

| Melting Point | -70 °C | [3] |

| Flash Point | -13 °C | [2] |

| Density | 0.745 g/cm³ at 20 °C | [2] |

| pKa | 10.15 at 25 °C | [2] |

| Solubility | Soluble in water and organic solvents | [1] |

Chemical Compatibility

The compatibility of this compound with various materials is a critical consideration for storage, handling, and reaction setup. While specific quantitative data for this compound is limited, general compatibility information for amines provides a strong basis for material selection. Pre-testing under specific experimental conditions is always recommended.[4]

Metals

| Metal | Compatibility Rating | Notes |

| Stainless Steel (304, 316) | A - Excellent | Generally resistant to amines. |

| Aluminum | B - Good | May be subject to some corrosion, especially in the presence of water. |

| Carbon Steel | D - Severe Effect | Not recommended due to the risk of corrosion. |

| Brass | B - Good | Generally compatible, but testing is advised for specific alloys. |

| Copper | C - Fair | Can be corroded by amines, especially at elevated temperatures. |

| Nickel and its alloys | A - Excellent | High resistance to corrosion by amines. |

Rating Key: A - Excellent, B - Good, C - Fair, D - Severe Effect. (Based on general amine compatibility data[5])

Plastics and Elastomers

| Material | Compatibility Rating | Notes |

| Polytetrafluoroethylene (PTFE) | A - Excellent | Highly resistant to a wide range of chemicals, including amines. |

| Polypropylene (PP) | B - Good | Generally good resistance, but swelling may occur with prolonged exposure. |

| Polyethylene (HDPE, LDPE) | B - Good | Similar to polypropylene, with potential for some swelling. |

| Polyvinyl Chloride (PVC) | C - Fair | May be attacked and is generally not recommended for prolonged contact. |

| Buna-N (Nitrile) | D - Severe Effect | Not recommended; significant swelling and degradation can occur. |

| Viton® (FKM) | A - Excellent | Excellent resistance to amines and a broad range of chemicals. |

| EPDM | D - Severe Effect | Not recommended due to significant swelling and degradation. |

| Silicone | D - Severe Effect | Not recommended; subject to swelling and chemical attack. |

Rating Key: A - Excellent, B - Good, C - Fair, D - Severe Effect. (Based on general amine compatibility data[4][6])

Reactivity Profile

This compound exhibits the characteristic reactivity of a primary amine, though its sterically hindered neopentyl group can influence reaction rates and mechanisms.[7]

Basicity

With a pKa of 10.15, this compound is a moderately strong base and will readily react with acids in exothermic neutralization reactions to form ammonium salts.[2]

Nucleophilicity

The lone pair of electrons on the nitrogen atom makes this compound a potent nucleophile. It readily participates in a variety of nucleophilic substitution and addition reactions.

-

Alkylation: Reacts with alkyl halides to form secondary, tertiary amines, and quaternary ammonium salts. Due to steric hindrance, the formation of highly substituted products may be slower compared to less hindered amines.[2]

-

Acylation: Reacts vigorously with acid chlorides, acid anhydrides, and esters to form the corresponding amides. These reactions are often highly exothermic.[2]

-

Reaction with Carbonyl Compounds: Reacts with aldehydes and ketones to form imines (Schiff bases) through a nucleophilic addition-elimination mechanism.[8]

Hazardous Reactivity

This compound is incompatible with a range of substances, and mixing can lead to hazardous situations.

-

Strong Oxidizing Agents: Can react violently, posing a fire and explosion hazard.[9]

-

Acids: Vigorous, exothermic neutralization reactions can occur.[9]

-

Acid Anhydrides and Acid Chlorides: Highly exothermic and potentially violent reactions can occur.[9]

-

Nitrosating Agents: In the presence of nitrosating agents (e.g., nitrous acid, nitrites), this compound can form potentially carcinogenic N-nitrosamines.

Decomposition

Upon thermal decomposition, this compound can release hazardous vapors and gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[9]

Experimental Protocols

Standard Test Method for Chemical Compatibility of Materials

While a specific standard for this compound does not exist, a general procedure for evaluating the chemical resistance of plastics can be adapted from ASTM D543.[10]

Objective: To determine the resistance of a plastic or elastomeric material to this compound by measuring changes in weight, dimensions, and physical properties after exposure.

Materials:

-

Test specimens of the material of interest (e.g., tensile bars, disks).

-

This compound (reagent grade).

-

Immersion containers with tight-fitting lids.

-

Analytical balance.

-

Calipers or micrometer.

-

Mechanical testing apparatus (e.g., tensile tester).

-

Fume hood.

-

Appropriate personal protective equipment (PPE).

Procedure:

-

Initial Measurements: Carefully measure the weight and dimensions of at least three test specimens of each material.

-

Immersion: Place the specimens in an immersion container and completely cover them with this compound.

-

Sealing and Exposure: Tightly seal the container to prevent evaporation. Store the container in a designated area at a controlled temperature (e.g., ambient or an elevated temperature relevant to the intended application) for a specified duration (e.g., 24 hours, 7 days, 30 days).

-

Removal and Cleaning: After the exposure period, carefully remove the specimens from the this compound in a fume hood. Gently clean the specimens with a solvent that does not affect the material (e.g., isopropanol) and allow them to dry completely.

-

Final Measurements: Re-measure the weight and dimensions of the specimens.

-

Physical Property Testing: Conduct mechanical tests (e.g., tensile strength, elongation at break) on the exposed specimens and on control specimens that were not exposed to this compound.

-

Analysis: Calculate the percentage change in weight and dimensions. Compare the mechanical properties of the exposed specimens to the control specimens.

-

Report: Document all measurements, observations (e.g., changes in appearance, color, surface texture), and calculated changes in properties.

Visualizations

Caption: General Reactivity of this compound.

Caption: Safe Handling Workflow for this compound.

Caption: Experimental Workflow for Compatibility Testing.

References

- 1. CAS 5813-64-9: this compound | CymitQuimica [cymitquimica.com]

- 2. Buy this compound | 5813-64-9 [smolecule.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. graco.com [graco.com]

- 5. emerson.com [emerson.com]

- 6. industrialspec.com [industrialspec.com]

- 7. Gabriel Phthalimide Synthesis Mechanism [unacademy.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fishersci.com [fishersci.com]

- 10. Chemical Compatibility ASTM D543 [intertek.com]

Spectroscopic Profile of Neopentylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for neopentylamine, a key building block in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.42 | Singlet | 2H | -CH₂- |

| 1.08 | Singlet | 2H | -NH₂ |

| 0.93 | Singlet | 9H | -C(CH₃)₃ |

| Solvent: CDCl₃ |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of this compound.

| Chemical Shift (δ) ppm | Carbon Assignment |

| 52.5 | -CH₂- |

| 32.5 | -C(CH₃)₃ |

| 27.9 | -C(CH₃)₃ |

| Solvent: CDCl₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups. The data presented below was obtained from a liquid film sample.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3380, 3300 | N-H | Asymmetric & Symmetric Stretch |

| 2950 - 2850 | C-H | Stretch |

| 1605 | N-H | Bend (Scissoring) |

| 1470 | C-H | Bend |

| 1360 | C-H | Bend |

| 1220 | C-N | Stretch |

| 850 | N-H | Wag |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that can be used for its identification.

| m/z | Relative Intensity (%) | Putative Fragment Ion |

| 87 | 3.9 | [M]⁺ (Molecular Ion) |

| 72 | 10.1 | [M - CH₃]⁺ |

| 57 | 8.1 | [M - NH₂CH₂]⁺ or [C₄H₉]⁺ |

| 56 | 4.4 | [C₄H₈]⁺ |

| 55 | 13.5 | [C₄H₇]⁺ |

| 44 | 2.3 | [CH₂NH₂]⁺ |

| 43 | 1.5 | [C₃H₇]⁺ |

| 42 | 1.7 | [C₃H₆]⁺ |

| 41 | 13.3 | [C₃H₅]⁺ |

| 39 | 4.7 | [C₃H₃]⁺ |

| 32 | 6.6 | [NH₂CH₂]⁺ - H₂ |

| 31 | 4.3 | [CH₂NH]⁺ |

| 30 | 100.0 | [CH₂NH₂]⁺ |

| 29 | 10.9 | [C₂H₅]⁺ |

| 28 | 6.1 | [C₂H₄]⁺ |

| 27 | 3.5 | [C₂H₃]⁺ |

| 18 | 1.7 | [NH₄]⁺ |

Experimental Protocols

The following are representative protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A solution of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is prepared in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube. The spectrum is acquired on a spectrometer operating at a frequency of 300-500 MHz for ¹H NMR and 75-125 MHz for ¹³C NMR. For ¹H NMR, a sufficient number of scans (typically 8-16) are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required.

Infrared (IR) Spectroscopy

A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film. The plates are then mounted in a sample holder and placed in the beam path of an FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded prior to the sample measurement and subtracted from the sample spectrum.

Mass Spectrometry

A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe. For electron ionization (EI), the sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV). The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to Neopentylamine: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for neopentylamine (CAS No: 5813-64-9), a primary amine used as an intermediate and building block in the synthesis of pharmaceuticals and other organic compounds.[1][2] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Properties of this compound

This compound is a colorless to almost colorless, clear liquid with a distinctive amine odor.[1] It is a highly flammable and corrosive compound.[3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₃N | [3][5][6] |

| Molecular Weight | 87.16 g/mol | [3][5][6] |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 80–83°C | [2][6][7] |

| Melting Point | -70°C (estimate) | [2][7][8] |

| Flash Point | -13°C / 8.6°F | [2][9] |

| Density | 0.74 - 0.745 g/cm³ at 20°C | [2][6] |

| pKa | 10.15 at 25°C | [2][7] |

| Vapor Pressure | 78.1 mmHg at 25°C | [2] |

GHS Hazard Classification and Statements

This compound is classified as a hazardous substance requiring careful handling.[10]

Table 2: GHS Hazard Information for this compound

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement Code(s) | Hazard Statement |

| Flammable Liquids | GHS02: Flammable | Danger | H225 | Highly flammable liquid and vapor.[3][4] |

| Acute Toxicity, Oral | GHS07: Exclamation mark | Warning | H302 | Harmful if swallowed.[3][4][11] |

| Skin Corrosion/Irritation | GHS05: Corrosive | Danger | H314 | Causes severe skin burns and eye damage.[3][4] |

| Corrosive to Metals | GHS05: Corrosive | Warning | H290 | May be corrosive to metals.[5] |

Safe Handling Procedures

Proper handling is essential to minimize exposure and risk.

-

Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[9][10] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[9] Use explosion-proof electrical, ventilating, and lighting equipment.[9]

-

Operational Precautions :

-

Do not breathe mists or vapors.[9]

-

Keep away from open flames, hot surfaces, and sources of ignition.[5][9] Smoking is prohibited in handling areas.

-

Use only non-sparking tools.[9]

-

Ground and bond containers and receiving equipment to prevent static discharge.[9] All metal parts of the equipment must be grounded.[9]

-

Hygiene Measures :

Storage Guidelines

Proper storage is crucial for maintaining the stability and safety of this compound.

-

Conditions :

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][13] The recommended storage temperature is between 10°C and 25°C.[6]

-

Keep away from heat, sparks, and flame.[13]

-

Store locked up.[9]

-

Store in a designated flammables or corrosives area.[13][14]

-

It is recommended to store under an inert atmosphere.[13][14]

-

-

Container Requirements :

-

Incompatible Materials :

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted to determine the appropriate level of PPE. The following are minimum recommendations:

-

Eye/Face Protection : Wear safety glasses with side-shields or a face shield.[12] Equipment for eye protection should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[12]

-

Skin Protection :

-

Respiratory Protection :

Emergency Procedures

In the event of an emergency, follow these procedures. First aiders should protect themselves from exposure.[5]

-

If Inhaled : Remove the person to fresh air and keep them comfortable for breathing.[9] If the person is not breathing, give artificial respiration.[9] Call a physician or poison control center immediately.[9]

-

In Case of Skin Contact : Immediately take off all contaminated clothing. Rinse the skin with plenty of water or shower for at least 15 minutes.[5][9][15] Call a physician immediately.[5]

-

In Case of Eye Contact : Rinse cautiously with water for several minutes (at least 15).[5][9][15] Remove contact lenses if present and easy to do so.[5][9] Continue rinsing. Immediately call an ophthalmologist.[5]

-

If Swallowed : Rinse mouth with water.[9] Do NOT induce vomiting due to the risk of perforation.[5][9] Call a physician immediately.[5] Never give anything by mouth to an unconscious person.[9][12]

-

Suitable Extinguishing Media : Use alcohol-resistant foam, dry chemical, carbon dioxide (CO2), or dry sand.[5][9] Water mist may be used to cool closed containers.[9]

-

Special Hazards : this compound is highly flammable and its vapors are heavier than air, which can travel to a source of ignition and flash back.[5][9] Vapors may form explosive mixtures with air.[9] Containers may explode when heated.[9] Hazardous combustion products include carbon oxides (CO, CO2) and nitrogen oxides (NOx).[5][9]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][9]

-

Personal Precautions :

-

Environmental Precautions :

-

Prevent the product from entering drains, as there is a risk of explosion.[5]

-

-

Methods for Containment and Cleaning Up :

Spill Response Workflow

The following diagram outlines the logical workflow for responding to a this compound spill.

Caption: Workflow for this compound Spill Response.

References

- 1. CAS 5813-64-9: this compound | CymitQuimica [cymitquimica.com]

- 2. Buy this compound | 5813-64-9 [smolecule.com]

- 3. This compound | C5H13N | CID 79882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. merckmillipore.com [merckmillipore.com]

- 6. This compound | 5813-64-9 | FN45679 | Biosynth [biosynth.com]

- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. fishersci.com [fishersci.com]

- 10. benchchem.com [benchchem.com]

- 11. calpaclab.com [calpaclab.com]

- 12. angenechemical.com [angenechemical.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. en.hesperian.org [en.hesperian.org]

A Technical Guide to Quantum Chemical Calculations for Neopentylamine

For researchers, scientists, and professionals in drug development, understanding the conformational landscape, electronic properties, and vibrational signatures of small molecules is paramount. Neopentylamine ((CH₃)₃CCH₂NH₂), a primary amine with a bulky tert-butyl group, presents an interesting case for theoretical investigation due to the steric hindrance around the amino group. This technical guide outlines the application of quantum chemical calculations to elucidate the structural and electronic characteristics of this compound, providing a framework for its computational analysis.

Methodologies and Computational Protocols

A thorough quantum chemical study of this compound involves a multi-step process, beginning with a conformational search and culminating in the calculation of various molecular properties. The accuracy of these calculations is highly dependent on the chosen level of theory and basis set. Density Functional Theory (DFT) offers a good balance between computational cost and accuracy for molecules of this size.

Conformational Analysis

The first step in characterizing this compound is to identify its stable conformers. Due to the rotation around the C-C and C-N bonds, multiple conformers may exist.

Experimental Protocol:

-

Initial Structure Generation: A starting 3D structure of this compound is generated using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface. This can be achieved using methods like molecular mechanics (e.g., MMFF94) or semi-empirical methods (e.g., AM1) to efficiently sample different torsional angles.

-

Geometry Optimization: The identified low-energy conformers are then subjected to geometry optimization using a higher level of theory, such as DFT with the B3LYP functional and a 6-31G(d) basis set. This process finds the minimum energy structure for each conformer.

-

Frequency Calculation: To confirm that the optimized structures are true minima on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable conformer.

Vibrational Spectroscopy

Vibrational frequency calculations not only confirm the nature of stationary points but also provide theoretical infrared (IR) and Raman spectra. These can be compared with experimental data to validate the computational model.

Experimental Protocol:

-

Frequency Calculation: Following geometry optimization of the most stable conformer, a frequency calculation is performed using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Scaling Factors: The calculated harmonic frequencies are often systematically higher than experimental frequencies. Therefore, it is common practice to apply a scaling factor (e.g., ~0.96 for B3LYP) to the computed frequencies for better agreement with experimental data.[1]

-

Spectral Analysis: The scaled frequencies and their corresponding intensities are used to generate a theoretical vibrational spectrum. The vibrational modes are assigned to specific molecular motions, such as N-H stretching, C-H stretching, and skeletal deformations.

Electronic Properties

The electronic properties of this compound, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, provide insights into its reactivity and electronic transitions. The HOMO-LUMO energy gap is a key descriptor of molecular stability.[2][3][4]

Experimental Protocol:

-

Single-Point Energy Calculation: Using the optimized geometry of the most stable conformer, a single-point energy calculation is performed at a high level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Orbital Analysis: The energies of the HOMO and LUMO are extracted from the calculation output. The energy difference between them constitutes the HOMO-LUMO gap.

-

Molecular Orbital Visualization: The 3D shapes of the HOMO and LUMO can be visualized to understand the regions of electron density involved in electron donation and acceptance.

NMR Spectroscopy

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structure elucidation and can aid in the interpretation of experimental NMR spectra.[5][6][7][8][9]

Experimental Protocol:

-

GIAO Calculation: NMR chemical shieldings are typically calculated using the Gauge-Including Atomic Orbital (GIAO) method. This calculation is performed on the optimized geometry of the most stable conformer. A common level of theory for this is B3LYP with a 6-311++G(d,p) basis set.

-

Chemical Shift Referencing: The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the shielding value of a standard compound (e.g., tetramethylsilane, TMS), calculated at the same level of theory.

-

δ_calc = σ_ref - σ_calc

-

Data Presentation

The following tables summarize the expected quantitative data from quantum chemical calculations on this compound. The values presented are illustrative and would be obtained by following the protocols described above.

Table 1: Conformational Analysis of this compound

| Conformer | Relative Energy (kcal/mol) | Rotational Constants (GHz) | Dipole Moment (Debye) |

| I (Staggered) | 0.00 | A = 4.5, B = 3.8, C = 2.9 | 1.3 |

| II (Eclipsed) | 3.5 | A = 4.6, B = 3.7, C = 3.0 | 1.4 |

Table 2: Calculated Vibrational Frequencies of this compound (Conformer I)

| Vibrational Mode | Frequency (cm⁻¹) (Scaled) | Description |

| ν(N-H) symmetric | 3350 | N-H symmetric stretch |

| ν(N-H) asymmetric | 3420 | N-H asymmetric stretch |

| ν(C-H) | 2950-3000 | C-H stretching |

| δ(NH₂) | 1600 | NH₂ scissoring |

| δ(CH₃) | 1450-1470 | CH₃ deformation |

| ν(C-N) | 1050 | C-N stretching |

Table 3: Electronic Properties of this compound (Conformer I)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Ionization Potential | 8.8 eV |

| Electron Affinity | -0.5 eV |

Table 4: Calculated ¹³C and ¹H NMR Chemical Shifts of this compound (Conformer I)

| Atom | Calculated Chemical Shift (ppm) |

| C(CH₃)₃ | 32.5 |

| C(CH₂)NH₂ | 55.1 |

| (CH₃)₃C | 1.05 |

| CH₂NH₂ | 2.75 |

| NH₂ | 1.50 |

Visualizations

The following diagrams illustrate the workflow and logical relationships in the quantum chemical analysis of this compound.

Caption: Computational workflow for the quantum chemical analysis of this compound.

Caption: Logical relationship between geometry optimization and property calculations.

References

- 1. researchgate.net [researchgate.net]

- 2. joaquinbarroso.com [joaquinbarroso.com]

- 3. researchgate.net [researchgate.net]

- 4. A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Using quantum chemistry to estimate chemical shifts in biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Synthesis of Neopentylamine: A Comprehensive Technical Guide on its Discovery and Historical Methods

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopentylamine, a primary amine with a sterically hindered neopentyl group, is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Its unique structural motif imparts specific properties to target molecules, making its efficient synthesis a topic of considerable interest. This technical guide provides an in-depth exploration of the discovery and historical evolution of this compound synthesis. We present a comparative analysis of various synthetic methodologies, from early 20th-century discoveries to established industrial processes. Detailed experimental protocols for key synthesis routes are provided, and quantitative data are summarized for comparative assessment. Furthermore, reaction pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the synthetic strategies.

Introduction: Discovery and Historical Context

This compound, systematically named 2,2-dimethylpropan-1-amine, was first synthesized in the early 20th century as part of the broader scientific exploration into the synthesis and properties of aliphatic amines.[1] Its synthesis posed a unique challenge due to the sterically hindered quaternary carbon of the neopentyl group, which often impedes standard nucleophilic substitution reactions. Early synthetic efforts were often characterized by low yields and the need for harsh reaction conditions.

Over the decades, a variety of synthetic routes have been developed, each with its own advantages and limitations. These methods can be broadly categorized into:

-

Amination of Neopentyl Derivatives: Direct replacement of a leaving group on a neopentyl scaffold with an amine functionality.

-

Reductive Amination of Pivaldehyde: Formation of an imine from pivaldehyde and ammonia, followed by reduction.

-

Reduction of Pivalic Acid Derivatives: Conversion of pivalonitrile or pivalamide to the corresponding amine.

-

Rearrangement Reactions: Carbon-nitrogen bond formation through molecular rearrangements, such as the Hofmann and Ritter reactions.

This guide will delve into the core historical and practical methods for synthesizing this compound, providing detailed protocols and comparative data to inform modern synthetic applications.

Comparative Analysis of Synthesis Methods

The choice of a synthetic route to this compound is dictated by factors such as precursor availability, scalability, desired purity, and reaction conditions. The following table summarizes the key quantitative data for the various methods discussed in this guide.

| Synthesis Method | Starting Material | Key Reagents | Typical Yield (%) | Key Advantages | Key Disadvantages |

| Industrial Amination | Neopentyl Alcohol | Ammonia, Hydrogen, Catalyst (e.g., Raney Ni-Fe) | 87.7% (selectivity) | High selectivity, scalable | High pressure and temperature |

| Reductive Amination (Leuckart-Wallach) | Pivaldehyde | Ammonium formate or Formamide/Formic acid | Moderate to Good | One-pot reaction | High temperatures, formation of formyl intermediate |

| Catalytic Hydrogenation | Pivalonitrile | Hydrogen, Catalyst (e.g., Raney Ni, Rhodium) | Good to Excellent | High yields, clean reaction | High pressure, catalyst cost |

| Hofmann Rearrangement | Pivalamide | Bromine, Sodium Hydroxide | Moderate | Well-established reaction | Use of stoichiometric bromine, strongly basic conditions |

| Hydride Reduction | Pivalamide | Lithium Aluminum Hydride (LiAlH₄) | Good to Excellent | High yields, versatile reagent | Highly reactive and hazardous reagent |

| Ritter Reaction | tert-Butanol | Hydrogen Cyanide/Nitrile, Strong Acid | Fair to Good | Utilizes readily available starting material | Use of highly toxic cyanide, strong acids |

Detailed Experimental Protocols

This section provides detailed methodologies for the key historical and industrial syntheses of this compound.

Industrial Synthesis: Amination of Neopentyl Alcohol

This method represents a significant industrial route to this compound, characterized by its high selectivity. The process involves the reaction of neopentyl alcohol with ammonia in the presence of a hydrogenation catalyst at elevated temperature and pressure.

Experimental Protocol (Continuous Flow):

-

Catalyst Bed Preparation: A reaction tube (50 mm diameter, 340 mm length) is filled with 1.3 kg of Raney nickel catalyst.

-

Reagent Feed: A continuous stream of liquid ammonia (1.5 L/hr at 25°C, 53 mol/hr), neopentanol (1.5 L/hr at 65°C, 13.4 mol/hr), and gaseous hydrogen (6.7 L/hr at 25°C, 0.3 mol/hr) is fed into the reaction tube.

-

Reaction Conditions: The reaction is maintained at a pressure of 200 bar and a temperature of 230°C within the pressure pipe.

-

Work-up and Purification: The reaction mixture is depressurized to 16 bar, and excess ammonia is distilled off in a pressure column. The bottom product from the column is a mixture containing this compound, unreacted neopentanol, and water.

-

Isolation: Pure this compound is isolated from the mixture by fractional distillation.

-

Yield: The yield of this compound is approximately 24%, with a selectivity of 87.7% of the theoretical maximum.

Reductive Amination: The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones.[2][3][4][5] In the context of this compound synthesis, pivaldehyde is heated with ammonium formate or formamide and formic acid. The reaction proceeds through an N-formyl intermediate, which is subsequently hydrolyzed to yield the primary amine.[3][5]

Generalized Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, pivaldehyde is mixed with a 2-5 fold molar excess of ammonium formate. A small amount of formic acid can be used as a co-solvent.

-

Heating: The mixture is heated to a temperature of 160-185°C for several hours. The progress of the reaction can be monitored by the evolution of carbon dioxide.

-

Hydrolysis of the Intermediate: After cooling, the reaction mixture containing the N-neopentylformamide intermediate is hydrolyzed by refluxing with an excess of concentrated hydrochloric acid for several hours.

-

Work-up and Isolation: The acidic solution is cooled and made strongly basic with sodium hydroxide solution. The liberated this compound is then extracted with a suitable organic solvent (e.g., diethyl ether). The organic extracts are dried over an anhydrous drying agent, and the solvent is removed by distillation. The crude this compound is then purified by fractional distillation.

Reduction of Pivalonitrile

The catalytic hydrogenation of nitriles is a common and effective method for the synthesis of primary amines. Pivalonitrile can be reduced to this compound using various catalysts under hydrogen pressure.

Generalized Experimental Protocol:

-

Catalyst and Reagent Preparation: A high-pressure autoclave is charged with pivalonitrile, a suitable solvent (e.g., ethanol), and a catalytic amount of a hydrogenation catalyst (e.g., Raney nickel, rhodium on carbon). A basic substance is often added to suppress the formation of secondary and tertiary amines.

-

Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to a pressure of 15 to 200 psig. The reaction mixture is heated to a temperature between 20°C and 110°C with vigorous stirring.

-

Reaction Monitoring: The reaction is monitored by the uptake of hydrogen.

-

Work-up and Isolation: After the reaction is complete, the autoclave is cooled and depressurized. The catalyst is removed by filtration. The solvent is removed from the filtrate by distillation, and the resulting crude this compound is purified by fractional distillation.

Hofmann Rearrangement of Pivalamide

The Hofmann rearrangement is a classic organic reaction that converts a primary amide to a primary amine with one fewer carbon atom.[6] In this case, pivalamide (trimethylacetamide) is treated with bromine and a strong base to yield this compound.

Generalized Experimental Protocol:

-

Preparation of Hypobromite Solution: A solution of sodium hypobromite is prepared by slowly adding bromine to a cold aqueous solution of sodium hydroxide.

-

Reaction with Amide: Pivalamide is added to the freshly prepared hypobromite solution.

-

Heating: The reaction mixture is heated to facilitate the rearrangement.

-

Isolation: The resulting this compound is distilled from the reaction mixture. The distillate is then made basic, and the this compound is extracted with an organic solvent. The product is purified by fractional distillation.

Hydride Reduction of Pivalamide

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting amides to amines.[7] This method offers a high-yield route to this compound from pivalamide.

Generalized Experimental Protocol:

-

Reaction Setup: A dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with a suspension of LiAlH₄ in a dry ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen).

-

Addition of Amide: A solution of pivalamide in the same dry solvent is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

-

Reflux: After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete reduction.

-

Quenching: The reaction is carefully quenched by the sequential, slow addition of water, followed by an aqueous sodium hydroxide solution, and then more water to precipitate the aluminum salts.

-

Work-up and Isolation: The granular precipitate is filtered off and washed with ether. The combined ethereal filtrates are dried over an anhydrous drying agent. The solvent is removed by distillation, and the crude this compound is purified by fractional distillation.

The Ritter Reaction

The Ritter reaction provides a pathway to N-alkyl amides from an alcohol or alkene that can form a stable carbocation, and a nitrile.[8][9][10][11][12] For this compound synthesis, tert-butanol can be reacted with hydrogen cyanide in the presence of a strong acid to form N-neopentylformamide, which is then hydrolyzed.

Generalized Experimental Protocol:

-

Carbocation Formation: tert-Butanol is dissolved in a strong acid (e.g., concentrated sulfuric acid) to generate the tert-butyl carbocation.

-

Reaction with Nitrile: Hydrogen cyanide (or another suitable nitrile) is added to the solution containing the carbocation. The mixture is stirred, often at room temperature, for several hours.

-

Hydrolysis: The reaction mixture is then carefully poured onto ice and neutralized with a base. The resulting N-neopentylformamide is then hydrolyzed, typically under acidic or basic conditions, to yield this compound.

-

Isolation: The this compound is isolated by extraction and purified by distillation.

Mandatory Visualizations

Experimental Workflow: Industrial Amination of Neopentyl Alcohol

Caption: Workflow for the industrial synthesis of this compound.

Reaction Pathway: Reductive Amination of Pivaldehyde (Leuckart-Wallach)

Caption: Leuckart-Wallach reaction for this compound synthesis.

Reaction Pathway: Hofmann Rearrangement of Pivalamide

Caption: Hofmann rearrangement for this compound synthesis.

Conclusion

The synthesis of this compound has evolved significantly since its discovery, with the development of various methods tailored to different synthetic scales and requirements. While early laboratory-scale preparations relied on classic name reactions such as the Hofmann rearrangement and the Leuckart-Wallach reaction, industrial production has favored the catalytic amination of neopentyl alcohol due to its high selectivity and scalability. The choice of a particular synthetic route for this compound in a research or drug development setting will depend on a careful consideration of factors such as precursor availability, required purity, and the scale of the synthesis. This guide provides a foundational understanding of the key historical and practical methods for the synthesis of this important aliphatic amine, offering valuable insights for chemists in the pharmaceutical and chemical industries.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. erowid.org [erowid.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]

- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 6. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ritter Reaction [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Basic Properties of Neopentylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentylamine, also known as 2,2-dimethylpropan-1-amine, is a primary aliphatic amine with a distinctive bulky neopentyl group.[1] This sterically hindered scaffold makes this compound and its derivatives valuable building blocks in medicinal chemistry and materials science. Their incorporation into molecules can influence physicochemical properties such as lipophilicity, metabolic stability, and, notably, basicity. The basicity of the amino group, quantified by its pKa value, is a critical parameter in drug design as it governs the extent of ionization at physiological pH, thereby affecting drug absorption, distribution, metabolism, excretion (ADME), and target binding. This guide provides a comprehensive overview of the basic properties of this compound derivatives, methods for their determination, and the structural factors that influence their basicity.

Basic Properties of this compound Derivatives

The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton.[2][3][4] For this compound, the electron-donating inductive effect of the alkyl groups increases the electron density on the nitrogen, making it a stronger base than ammonia.[3][5][6] However, the bulky neopentyl group also introduces significant steric hindrance around the amino group, which can affect its ability to be solvated and to interact with a proton.[2][7][8]

Quantitative Data on Basicity

| Compound | Structure | pKa (at 25°C) | Reference |

| This compound | (CH₃)₃CCH₂NH₂ | 10.21 | [10] |

Structure-Basicity Relationships

The basicity of this compound derivatives can be modulated by introducing various substituents on the nitrogen atom or the neopentyl backbone. The following factors are key determinants of the basicity of these compounds:

-

Inductive Effects: Electron-donating groups (EDGs) attached to the nitrogen or the alkyl chain will increase the electron density on the nitrogen, thereby increasing the basicity (higher pKa).[3][5][6] Conversely, electron-withdrawing groups (EWGs) will decrease the electron density on the nitrogen, leading to lower basicity (lower pKa).[11]

-

Steric Hindrance: Increasing the steric bulk around the nitrogen atom can hinder the approach of a proton and impede the solvation of the resulting ammonium cation.[2][7][8] This can lead to a decrease in basicity, as is often observed when comparing primary, secondary, and tertiary amines.[7]

-

Solvation Effects: The stability of the protonated amine (the conjugate acid) in solution is a crucial factor. Primary and secondary amines can form more hydrogen bonds with protic solvents compared to tertiary amines, which can stabilize the conjugate acid and shift the equilibrium towards the protonated form, thus increasing basicity.[2]

-

Hybridization: The hybridization of the nitrogen atom's lone pair orbital affects its basicity. Lone pairs in sp³ orbitals (as in typical alkylamines) are more available for protonation than those in sp² or sp orbitals, which have more s-character and are held more closely to the nucleus.[8][11]

Experimental Protocols for pKa Determination

Accurate determination of pKa values is essential for understanding the behavior of this compound derivatives in biological systems. Potentiometric titration and UV-Vis spectrophotometry are two common and reliable methods.

Potentiometric Titration

This method involves the titration of a solution of the amine with a standardized acid solution, while monitoring the pH of the solution. The pKa is determined from the midpoint of the titration curve.

Materials and Equipment:

-

pH meter with a combination pH electrode

-

Calibrated automatic burette or micropipettes

-

Magnetic stirrer and stir bar

-

Beaker or titration vessel

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Solution of the this compound derivative of known concentration (e.g., 0.01 M in water or a suitable co-solvent)

-

Deionized water

-

Inert gas (e.g., nitrogen or argon) for purging the solution (optional, to remove dissolved CO₂)

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Accurately prepare a solution of the this compound derivative at a known concentration. If the compound has low aqueous solubility, a co-solvent such as methanol or ethanol may be used.

-

Titration Setup: Place a known volume of the amine solution into the titration vessel. If necessary, purge the solution with an inert gas to remove dissolved carbon dioxide. Immerse the pH electrode and the tip of the burette into the solution.

-

Titration: While stirring the solution, add small, precise increments of the standardized HCl solution. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Data Analysis: Plot the recorded pH values against the volume of HCl added to generate a titration curve. The equivalence point is the point of steepest inflection. The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.

UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore and whose UV-Vis spectrum changes upon protonation.

Materials and Equipment:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

-

A series of buffer solutions with known pH values spanning the expected pKa range

-

Stock solution of the this compound derivative in a suitable solvent (e.g., methanol or DMSO)

Procedure:

-

Preparation of Solutions: Prepare a series of solutions of the this compound derivative at a constant concentration in different buffer solutions covering a wide pH range.

-

Spectral Measurement: Record the UV-Vis spectrum of each solution.

-

Data Analysis: Identify the wavelength(s) at which the absorbance changes significantly with pH. Plot the absorbance at a selected wavelength against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.

Mandatory Visualizations

Caption: Experimental workflow for pKa determination by potentiometric titration.

References

- 1. N-Methylpentylamine price,buy N-Methylpentylamine - chemicalbook [chemicalbook.com]

- 2. Basicity of amines.pptx [slideshare.net]

- 3. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

- 4. chemistryguru.com.sg [chemistryguru.com.sg]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to the Solubility of Neopentylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentylamine, a primary aliphatic amine with a unique sterically hindered neopentyl group, serves as a critical building block in the synthesis of pharmaceuticals and other specialty chemicals. Its solubility in various organic solvents is a fundamental physicochemical property that dictates its application in synthesis, purification, formulation, and various analytical procedures. A thorough understanding of its solubility behavior is paramount for process optimization, reaction medium selection, and the development of effective separation and purification strategies.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data is not extensively available in public literature, this document outlines the qualitative solubility profile and presents a detailed, generalized experimental protocol for the precise quantitative determination of its solubility in diverse organic solvents.

Qualitative Solubility Profile

General observations indicate that this compound is readily soluble in a wide range of organic solvents.[1] This broad solubility is attributed to its nonpolar neopentyl group and the presence of a primary amine group capable of hydrogen bonding.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Representative Solvents | Qualitative Solubility |

| Polar Protic Solvents | Methanol, Ethanol | Soluble |

| Polar Aprotic Solvents | Acetone, Acetonitrile | Likely Soluble |

| Nonpolar Solvents | Hexane, Toluene | Soluble |

| Ethers | Diethyl Ether | Soluble |

Note: This table is based on general statements found in chemical literature. For precise applications, experimental determination of quantitative solubility is strongly recommended.

Experimental Protocol for Quantitative Solubility Determination